6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-5(8(12)13)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXKNADZRIAFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Suzuki Coupling :
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Bromination :
-
Tosylation and Fluorination :
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Ester Hydrolysis :
Table 1: Reaction Conditions for Suzuki-Based Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C | 85 |
| Bromination | NBS, CH₂Cl₂, Et₃N, rt | 92 |
| Fluorination | KF, CuI, DMF, 120°C | 78 |
| Hydrolysis | NaOH (2.5 N), 50°C; HCl acidification | 90 |
Direct Fluorination of Pre-Functionalized Intermediates
This route leverages electrophilic fluorination on a pre-assembled pyrrolopyridine core.
Key Steps:
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Core Synthesis :
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Electrophilic Fluorination :
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Carboxylation :
Table 2: Fluorination and Oxidation Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Diethyl oxalate, KOEt, ether | 78 |
| Fluorination | Selectfluor®, MeCN, 60°C | 68 |
| Oxidation | KMnO₄, H₂SO₄, 80°C | 85 |
Halogen Exchange from Chlorinated Precursors
A halogen-exchange strategy replaces chlorine with fluorine at position 6.
Key Steps:
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Chlorination :
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Fluorination :
Table 3: Halogen Exchange Efficiency
| Starting Material | Fluorinating Agent | Conditions | Yield (%) |
|---|---|---|---|
| 6-Chloro derivative | TBAF | DMF, 100°C, 8 h | 75 |
Comparative Analysis of Methods
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Method 1 offers high yields but requires multiple protection/deprotection steps.
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Method 2 simplifies fluorination but risks over-oxidation.
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Method 3 is efficient for late-stage fluorination but depends on chlorinated precursors.
Key Challenges :
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Regioselective fluorination at position 6 without affecting other sites.
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Acid-sensitive intermediates require careful handling during hydrolysis.
Recent Advances and Optimization
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of FGFRs. By binding to these receptors, it prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of FGFRs can lead to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with analogs based on substituent type, position, and biological relevance.
Substituted Pyrrolopyridine Carboxylic Acids
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position Matters : The 6-fluoro substitution in the target compound may confer distinct electronic effects compared to 4-fluoro or 4/5-chloro analogs. Fluorine at position 6 could influence hydrogen bonding or steric interactions in target binding .
- In contrast, 3-carboxylic acid derivatives (e.g., 5-chloro-3-carboxylic acid) may adopt different binding modes .
Thienopyridine and Thiazolopyridine Bioisosteres
Thieno[2,3-b]pyridine-5-carboxylic acids (e.g., 7-alkyl-2-chloro derivatives) are bioisosteres of fluoroquinolones, where a thiophene ring replaces the benzene moiety. These compounds exhibit "good to excellent" antibacterial activity against Gram-positive and Gram-negative pathogens . For example:
- 7-Cyclopropyl-2-chloro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid showed potent activity comparable to ciprofloxacin .
- Thiazolo[4,5-b]pyridine-5-carboxylic acids demonstrated antimicrobial and antiproliferative activities , with specific derivatives inhibiting EGFR/ErbB kinases or amyloid-β peptides .
Comparison with Target Compound :
- Core Structure Differences: The pyrrolopyridine core in the target compound vs. thieno/thiazolo rings in bioisosteres may alter solubility, bioavailability, and target selectivity.
- Biological Implications: While thieno/thiazolo derivatives are well-documented for antibacterial and kinase-inhibitory roles, the biological profile of 6-fluoro-pyrrolopyridine-5-carboxylic acid remains underexplored but warrants investigation based on structural parallels.
Biological Activity
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1260383-90-1) is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O2. This compound belongs to the pyrrolopyridine class, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine enhances its stability and bioavailability, making it a subject of interest in various research fields, particularly in cancer therapy.
The compound is characterized by its unique structure that contributes to its biological activity. Its synthesis typically involves cyclization reactions starting from 2-aminopyridine and ethyl 2-fluoroacetoacetate, followed by hydrolysis. The presence of the fluorine atom plays a crucial role in modulating its chemical reactivity and biological interactions.
This compound primarily functions as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to these receptors, it disrupts downstream signaling pathways essential for cell proliferation and survival, which is particularly relevant in cancer treatment. This mechanism has been explored extensively in various studies, highlighting its potential as an anticancer agent.
Biological Activity
The biological activity of this compound has been evaluated in several contexts:
- Anticancer Properties : Research indicates that this compound can inhibit FGFR-mediated signaling pathways, leading to reduced tumor growth and metastasis.
- Enzyme Inhibition : It has been investigated for its ability to inhibit various enzymes involved in critical biological processes.
- Cell Viability Studies : Studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapies.
Case Studies
Several studies have documented the efficacy of this compound:
- Study on FGFR Inhibition : A study demonstrated that the compound effectively inhibited FGFR signaling in vitro, leading to decreased proliferation of cancer cells with aberrant FGFR activity. The IC50 values obtained were significantly lower than those of non-fluorinated analogs, suggesting enhanced potency due to fluorination .
- Metabolic Stability Assessment : Another investigation assessed the metabolic stability of this compound in human liver microsomes and rat hepatocytes. Results indicated that it exhibited favorable metabolic profiles compared to similar compounds without fluorination .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | FGFR inhibitor; anticancer potential |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | Structure | Moderate enzyme inhibition |
| Non-fluorinated analog | Structure | Lower potency; less metabolic stability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine or pyrrole precursors. For example, fluorination at the 6-position can be achieved using fluorinating agents like Selectfluor under anhydrous conditions. Carboxylic acid formation at the 5-position may require hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (e.g., NaOH or KOH) . Optimizing reaction temperatures (e.g., 0°C to room temperature for nitration steps) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) is critical to minimize side products .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC-MS : To confirm molecular weight (e.g., m/z ~ 221.18) and detect impurities.
- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.5–8.5 ppm for pyrrolopyridine systems) and fluorine coupling patterns .
- Elemental Analysis : Verify C, H, N, and F content within ±0.4% of theoretical values.
- X-ray crystallography : Resolve ambiguities in regiochemistry, especially for fluorinated positions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Use fluorescence-based or radiometric assays for kinases or proteases, given the compound’s heterocyclic scaffold .
- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays at concentrations ≤10 μM .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s binding affinity in kinase inhibition studies?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Introduce substituents (e.g., methyl, chloro) at the 2- or 3-positions via Suzuki-Miyaura coupling .
- Compare IC₅₀ values using enzymatic assays (e.g., ADP-Glo™ for ATP-competitive inhibitors).
- Case Study : Replacing the 6-fluoro group with chlorine reduced inhibitory activity against EGFR by 15-fold, suggesting fluorine’s role in hydrophobic interactions .
Q. What strategies resolve contradictory data between computational docking predictions and experimental binding assays?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust protonation states (e.g., carboxylic acid deprotonation at physiological pH) and solvation models.
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (kₐ, kₑ) and thermodynamics (ΔG) .
- Co-crystallization : Resolve X-ray structures of ligand-protein complexes to identify unmodeled water molecules or conformational changes .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer : Conduct forced degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
